molecular formula C9H16FNO4S B3006618 Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate CAS No. 2090868-07-6

Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B3006618
CAS No.: 2090868-07-6
M. Wt: 253.29
InChI Key: JOPWFCARHAOTLY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₉H₁₆FNO₄S and a molecular weight of 253.29 g/mol It is a pyrrolidine derivative featuring a fluorosulfonyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with fluorosulfonylating agents under controlled conditions. The reaction conditions often include the use of organic solvents, temperature control, and the presence of catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be formed.

    Oxidation Products: Sulfonic acids or sulfonates.

    Reduction Products: Sulfides or thiols.

    Hydrolysis Products: Pyrrolidine carboxylic acid derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate involves its ability to react with various nucleophiles and electrophiles. The fluorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

  • Tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(bromosulfonyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(methylsulfonyl)pyrrolidine-1-carboxylate

Comparison:

Properties

IUPAC Name

tert-butyl 3-fluorosulfonylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPWFCARHAOTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090868-07-6
Record name tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate
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